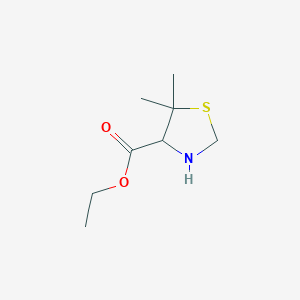![molecular formula C24H20N4OS B13507559 4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile is a complex organic compound that features a phenothiazine core linked to a piperazine ring and a benzonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Attachment of the Piperazine Ring: The phenothiazine core is then reacted with piperazine under basic conditions to form the piperazine-substituted phenothiazine.
Introduction of the Benzonitrile Group: Finally, the piperazine-substituted phenothiazine is reacted with 4-cyanobenzoyl chloride to introduce the benzonitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile involves its interaction with various molecular targets:
Molecular Targets: It can interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
類似化合物との比較
Similar Compounds
4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzonitrile: Similar structure but with a thiophene ring instead of a phenothiazine core.
Perphenazine: Another phenothiazine derivative used as an antipsychotic.
Uniqueness
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile is unique due to its specific combination of a phenothiazine core, piperazine ring, and benzonitrile group, which imparts distinct chemical and biological properties.
特性
分子式 |
C24H20N4OS |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
4-[4-(phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C24H20N4OS/c25-17-18-9-11-19(12-10-18)26-13-15-27(16-14-26)24(29)28-20-5-1-3-7-22(20)30-23-8-4-2-6-21(23)28/h1-12H,13-16H2 |
InChIキー |
AUMYKJIZMHPAHO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13507517.png)



![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)


![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)

![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)
